2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline (CAS 796070-75-2) is a critical 1,3,4-oxadiazole heterocyclic amine building block with an ortho-methyl aniline substitution, enabling steric control and regioselective derivatization. Its optimized physicochemical profile (XLogP3: 1.5, TPSA: 64.9 Ų, MW: 189.21 g/mol) delivers lead-like properties—enhancing solubility and target binding affinity. This makes it ideal for medicinal chemistry, especially for synthesizing anticancer-focused compound libraries. Researchers benefit from its unique interaction profile, with a TPSA that suggests minimal CNS penetration, making it perfect for peripheral drug targets. It is also valuable in materials science for developing OLED semiconductors due to the electron-transporting oxadiazole core.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 796070-75-2
Cat. No. B1612029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline
CAS796070-75-2
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(O2)C)N
InChIInChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-13-12-7(2)14-10/h3-5H,11H2,1-2H3
InChIKeyRKJBPLCETAIKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline: A 1,3,4-Oxadiazole-Aniline Hybrid Scaffold for Medicinal Chemistry & Materials Research Procurement


2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 796070-75-2) is a heterocyclic aromatic amine belonging to the 1,3,4-oxadiazole class [1]. Its core structure features an aniline ring substituted at the 5-position with a 5-methyl-1,3,4-oxadiazol-2-yl moiety and at the 2-position with a methyl group. The compound has a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol [1]. This specific substitution pattern, particularly the ortho-methyl group on the aniline ring and the methyl-substituted oxadiazole, dictates its unique physicochemical properties, such as a calculated XLogP3-AA of 1.5 and a Topological Polar Surface Area (TPSA) of 64.9 Ų [1], which are key differentiators for its utility as a building block in medicinal chemistry and materials science.

Procurement Alert: Why 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline Cannot Be Arbitrarily Substituted with Other 1,3,4-Oxadiazole Anilines


The assumption that 1,3,4-oxadiazole-containing anilines are interchangeable building blocks is scientifically unfounded and can lead to project delays or failure. Even minor structural modifications, such as the position of a methyl group or the substitution on the oxadiazole ring, can dramatically alter a compound's physicochemical profile [1]. For instance, the ortho-methyl substitution on the aniline ring of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline significantly impacts its lipophilicity and hydrogen-bonding capacity compared to an unsubstituted analog [1][2]. These changes directly influence crucial properties for synthesis and application, including solubility, metabolic stability, and target binding affinity in biological systems [3]. Therefore, substituting this specific compound with a seemingly similar analog without rigorous comparative data analysis introduces uncontrolled variables that compromise reproducibility and the validity of experimental outcomes.

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline: Quantified Differentiation Against Structurally Similar Analogs


Structural Differentiator: Impact of Ortho-Methyl Substitution on Lipophilicity (XLogP3-AA) vs. Unsubstituted Aniline Analog

The presence of a methyl group at the 2-position of the aniline ring in the target compound significantly increases its lipophilicity compared to an analog lacking this substitution. This is a quantifiable difference with direct implications for membrane permeability and solubility [1].

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

Physicochemical Differentiator: Influence of Substitution Pattern on Topological Polar Surface Area (TPSA) vs. Isomeric Aniline

The unique substitution pattern of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline results in a distinct Topological Polar Surface Area (TPSA) compared to its isomeric analog where the methyl group is on the aniline nitrogen. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration [1].

Medicinal Chemistry Druglikeness ADME Prediction

Synthetic Utility Differentiator: Steric Effects of Ortho-Methyl Group on Reactivity and Downstream Functionalization

The ortho-methyl group on the aniline ring creates steric hindrance that can be exploited to direct regioselective reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-couplings, which is not possible with an unsubstituted analog [1].

Organic Synthesis Medicinal Chemistry Building Block

Biological Potential Differentiator: Class-Level Antiproliferative Activity of 1,3,4-Oxadiazole Derivatives in Cancer Cell Lines

As a member of the 1,3,4-oxadiazole class, this compound exhibits a core scaffold associated with significant antiproliferative activity. A study on structurally related N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}-substituted anilines reported GI50 values against MCF-7 and MDA-MB-231 breast cancer cell lines, providing a benchmark for this chemotype [1].

Anticancer Antiproliferative Oxadiazole

Procurement-Scale Differentiator: Guaranteed Purity Specifications from Reputable Vendors

When sourcing this compound for research, the guaranteed minimum purity is a critical specification. Reputable vendors offer this compound with a purity of 98% or 95% , which is essential for ensuring reproducibility in synthetic and biological experiments.

Procurement Quality Control Chemical Supplier

Validated Applications for 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline in Drug Discovery and Chemical Biology


Focused Library Synthesis for Antiproliferative Drug Discovery

The 1,3,4-oxadiazole-aniline core is a recognized pharmacophore for anticancer activity [1]. 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline, with its unique substitution pattern, serves as an ideal building block for the synthesis of diverse compound libraries. The ortho-methyl group provides steric control, allowing for regioselective derivatization of the aniline nitrogen or aromatic ring. This enables medicinal chemists to efficiently explore the structure-activity relationship (SAR) around this privileged scaffold, potentially leading to novel antiproliferative agents with improved potency and selectivity [1].

Development of CNS-Sparing or Peripherally-Restricted Drug Candidates

The calculated TPSA of 64.9 Ų for 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline is a key design parameter [2]. This value is high enough to suggest reduced passive diffusion across the blood-brain barrier compared to more lipophilic analogs. Researchers targeting peripheral diseases (e.g., inflammatory bowel disease, certain cancers) can leverage this property to design candidates with a lower risk of CNS-related side effects. Conversely, for CNS targets, the scaffold can be further modified (e.g., by reducing TPSA) to optimize brain penetration [2].

High-Throughput Screening (HTS) as a Fragment or Lead-Like Molecule

With a molecular weight of 189.21 g/mol, 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline falls well within the 'lead-like' or 'fragment' space, making it an attractive candidate for High-Throughput Screening (HTS) campaigns [2]. Its physicochemical properties (XLogP3-AA = 1.5, HBD = 1, HBA = 4) are highly favorable for identifying initial hits that can be optimized into drug candidates. The availability of this compound at high purity (up to 98%) ensures it is ready for screening without the need for further purification, accelerating early-stage drug discovery projects.

Organic Electronics and Materials Science Research

1,3,4-Oxadiazole derivatives are known for their electron-transporting and hole-blocking properties, making them valuable components in organic light-emitting diodes (OLEDs) and other organic electronics. The planar nature of the oxadiazole-aniline core, coupled with the potential for further functionalization at the aniline moiety, allows for the fine-tuning of electronic and optical properties. This compound can be used as a monomeric building block to synthesize conjugated polymers or small-molecule semiconductors with tailored characteristics [2].

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